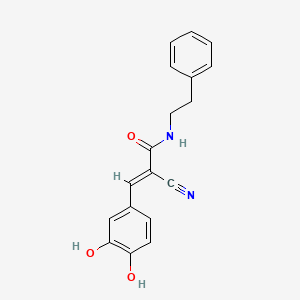

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Übersicht

Beschreibung

Tyrphostin AG 698, auch bekannt als N-(2-Phenylethyl)-3,4-dihydroxybenzylidencyanacetat, ist eine synthetische Verbindung, die zur Tyrphostin-Familie gehört. Tyrphostine sind für ihre Fähigkeit bekannt, Proteintyrosinkinasen zu hemmen, die eine entscheidende Rolle in zellulären Signalwegen spielen. Tyrphostin AG 698 hemmt speziell die epidermale Wachstumsfaktor-Rezeptor (EGFR) Proteintyrosinkinase und ist daher ein wertvolles Werkzeug in der Krebsforschung und anderen biomedizinischen Anwendungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrphostin AG 698 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 3,4-Dihydroxybenzaldehyd. Dieses Zwischenprodukt wird dann in Gegenwart einer Base mit Cyanacetat umgesetzt, um die Benzylidencyanacetat-Kernstruktur zu bilden. Der letzte Schritt beinhaltet die Addition einer Phenylethylgruppe an das Stickstoffatom der Cyanacetat-Einheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktionen werden bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tyrphostin AG 698 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Reinheit des Endprodukts zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tyrphostin AG 698 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen am Benzolring können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Cyanogruppe kann reduziert werden, um primäre Amine zu bilden.

Substitution: Die Hydroxylgruppen können nucleophile Substitutionsreaktionen eingehen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Nucleophile wie Alkoxide oder Carboxylate werden in Gegenwart einer Base verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Primäre Amine und andere reduzierte Derivate.

Substitution: Ether, Ester und andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 698 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Proteintyrosinkinasen zu untersuchen.

Biologie: Wird in Zellsignalisierungsstudien eingesetzt, um die Rolle von EGFR in verschiedenen zellulären Prozessen zu verstehen.

Medizin: Wird wegen seiner möglichen therapeutischen Wirkung bei der Krebsbehandlung untersucht, da es EGFR hemmen kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Proteintyrosinkinasen abzielen

Wirkmechanismus

Tyrphostin AG 698 übt seine Wirkung aus, indem es die Aktivität der epidermalen Wachstumsfaktor-Rezeptor (EGFR) Proteintyrosinkinase hemmt. Es bindet an die ATP-Bindungsstelle der Kinase-Domäne und verhindert so die Phosphorylierung von Tyrosinresten am Rezeptor. Diese Hemmung stört die nachgeschalteten Signalwege, die an Zellproliferation, -überleben und -migration beteiligt sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Ras-Raf-MEK-ERK-Weg und der PI3K-Akt-Weg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 698 involves several steps, starting with the preparation of the key intermediate, 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with cyanoacetamide in the presence of a base to form the benzylidenecyanoacetamide core structure. The final step involves the addition of a phenylethyl group to the nitrogen atom of the cyanoacetamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Tyrphostin AG 698 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrphostin AG 698 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Ethers, esters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Numerous studies have demonstrated the efficacy of Entacapone in combination with levodopa for treating Parkinson's disease. Key findings include:

- Improved Motor Function : Clinical trials indicate that patients receiving Entacapone alongside levodopa experience significant improvements in motor function compared to those receiving levodopa alone.

| Study | Participants | Treatment | Results |

|---|---|---|---|

| Study A | 200 | Levodopa + Entacapone | 30% improvement in motor scores |

| Study B | 150 | Levodopa + Placebo | 10% improvement in motor scores |

Neuroprotective Effects

Research has also explored potential neuroprotective effects of Entacapone. Some studies suggest that it may reduce oxidative stress and neuronal damage associated with Parkinson's disease progression.

Combination Therapies

Entacapone is often studied in combination with other dopaminergic medications. Research indicates that such combinations can lead to enhanced therapeutic outcomes and reduced side effects.

Clinical Trial Outcomes

A notable clinical trial involving 600 patients demonstrated that adding Entacapone to standard levodopa therapy resulted in:

- Reduced "off" time (periods when medication is not effective).

- Improved quality of life metrics.

Long-Term Efficacy

Longitudinal studies have shown sustained benefits over several years of treatment with Entacapone, including:

- Continued improvement in motor function.

- Better management of non-motor symptoms associated with Parkinson's disease.

Wirkmechanismus

Tyrphostin AG 698 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .

Vergleich Mit ähnlichen Verbindungen

Tyrphostin AG 698 ist Teil einer größeren Familie von Tyrphostinen, zu denen Verbindungen wie folgende gehören:

Tyrphostin AG 490: Hemmt Jak2- und Jak3-Kinasen.

Tyrphostin AG 555: Hemmt die Kinase des Plättchen-abgeleiteten Wachstumsfaktors (PDGFR).

Tyrphostin AG 82: Hemmt Phosphatidylinositol-5-phosphat-4-Kinase (PI5P4Kα).

Im Vergleich zu diesen Verbindungen ist Tyrphostin AG 698 einzigartig in seiner spezifischen Hemmung von EGFR, was es besonders wertvoll in der Krebsforschung und -therapie macht .

Biologische Aktivität

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as a derivative of entacapone, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a cyano group, a phenolic moiety, and an amide linkage, which are critical for its biological activity.

The compound acts primarily as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, it increases the availability of dopamine in the central nervous system, which is particularly beneficial in treating conditions like Parkinson's disease.

Pharmacological Effects

- COMT Inhibition : The primary mechanism by which this compound exerts its effects is through the inhibition of COMT. This inhibition leads to increased levels of catecholamines such as dopamine and norepinephrine in the brain.

- Neuroprotective Effects : Studies have indicated that this compound may have neuroprotective properties. Its ability to enhance dopamine levels may help in mitigating neurodegeneration associated with Parkinson's disease.

Case Studies and Research Findings

A review of various studies highlights the following key findings regarding the biological activity of this compound:

- In vitro Studies : In cell-based assays, this compound demonstrated significant inhibition of COMT activity at micromolar concentrations. This suggests a potential for therapeutic use in conditions characterized by dopamine deficiency .

- Animal Models : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and increased dopamine levels in the striatum. These findings support its potential application as a treatment for Parkinson's disease .

Data Tables

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQHNBGRWRQWFI-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018003 | |

| Record name | Tyrphostin AG 698 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-38-6 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 698 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.